molecular formula C16H13Cl2N3 B2648868 1,4-bis(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 321391-75-7

1,4-bis(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B2648868
CAS No.: 321391-75-7
M. Wt: 318.2
InChI Key: OPGUQMLNTPAGOM-UHFFFAOYSA-N
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Description

1,4-bis(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C16H13Cl2N3 and its molecular weight is 318.2. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Sensors Development

A study introduced a novel fluorescent dye based on the 1H-pyrazolo[3,4-b]quinoline skeleton, demonstrating its potential as a sensor for the fluorescence detection of small inorganic cations like lithium, sodium, barium, magnesium, calcium, and zinc in highly polar solvents. The mechanism involves electron transfer from the electron-donative part (amine) to the acceptor part (pyrazoloquinoline derivative), which is retarded upon complexation with inorganic cations, leading to significant fluorescence changes (Mac et al., 2010).

Corrosion Inhibition

Research on thiazole and thiadiazole derivatives, including those structurally related to 1,4-bis(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine, has shown effectiveness in corrosion inhibition of iron. Theoretical studies using density functional theory (DFT) and molecular dynamics simulations provided insights into the inhibition mechanisms, revealing that these compounds form strong interactions with the metal surface, significantly reducing corrosion (Kaya et al., 2016).

Synthesis of Flexible Ligands

A facile synthesis method for producing flexible ligands, such as 1,3-bis(pyrazol-1-yl)propanes, was developed using a superbasic medium. This approach facilitates the creation of bis(pyrazol-1-yl)alkanes and related compounds, which are valuable in various chemical syntheses and applications (Potapov et al., 2007).

Catalysis

Studies have shown the effectiveness of cationic iridium(I) complexes, including those with bis(pyrazol-1-yl)methane ligands, in catalyzing hydroamination and hydrosilation reactions. Such catalytic processes are crucial in the synthesis of organic compounds, demonstrating the potential of this compound related structures in facilitating efficient and selective chemical transformations (Field et al., 2003).

Properties

IUPAC Name

2,4-bis(4-chlorophenyl)-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3/c1-10-15(11-2-4-12(17)5-3-11)16(19)21(20-10)14-8-6-13(18)7-9-14/h2-9H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGUQMLNTPAGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=C(C=C2)Cl)N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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